3-Ethoxy-2-methylaniline

Overview

Description

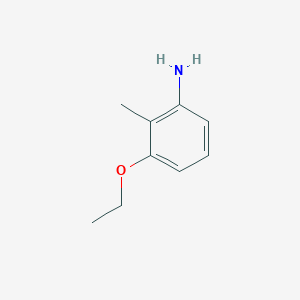

3-Ethoxy-2-methylaniline: is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the amino group is substituted with an ethoxy group at the third position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Nitration and Reduction:

Step 1: Nitration of 3-ethoxytoluene to form 3-ethoxy-2-nitrotoluene.

Step 2: Reduction of 3-ethoxy-2-nitrotoluene using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 3-ethoxy-2-methylaniline.

-

Amination:

Step 1: Bromination of 3-ethoxytoluene to form 3-ethoxy-2-bromotoluene.

Step 2: Amination of 3-ethoxy-2-bromotoluene using ammonia or an amine source in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale nitration and reduction processes. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- 3-Ethoxy-2-methylaniline can undergo oxidation to form corresponding quinone derivatives.

- Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- Reduction of this compound can lead to the formation of 3-ethoxy-2-methylcyclohexylamine.

- Common reducing agents include lithium aluminum hydride and sodium borohydride.

-

Substitution:

- Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

- Common reagents include halogens (chlorine, bromine) and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, sulfonating agents, Lewis acids as catalysts.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

3-Ethoxy-2-methylaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable for the preparation of:

- Indoles and Indazoles : These compounds are significant in medicinal chemistry due to their biological activities, including anti-cancer and anti-inflammatory properties .

- Quinoline Derivatives : Known for their antiviral properties, quinolines are synthesized using this compound as a starting material .

Reactivity and Functionalization

The presence of both an ethoxy group and an amine allows for diverse functionalization reactions. Key reactions include:

- Nucleophilic Substitution : The amine group can react with electrophiles, leading to various substituted derivatives.

- Coupling Reactions : It can participate in coupling reactions with aryl halides to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Potential Drug Development

Research indicates that this compound and its derivatives exhibit promising pharmacological properties:

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents.

- Anti-inflammatory Properties : Compounds derived from this compound have been investigated for their potential to reduce inflammation, contributing to pain relief therapies.

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Derivatives showed up to 70% inhibition against specific bacterial strains . |

| Anti-inflammatory Activity | Demonstrated a reduction in inflammatory markers in vitro . |

Material Science

Use in Dyes and Pigments

this compound is also used in the production of dyes and pigments. Its ability to form stable colored compounds makes it suitable for:

- Textile Dyes : Provides vibrant colors with good fastness properties.

- Plastic Coloring Agents : Used to enhance the aesthetic appeal of plastics.

Environmental Applications

Biodegradation Studies

Research into the environmental impact of this compound has revealed its potential for biodegradation. Studies indicate that certain microbial strains can effectively degrade this compound, suggesting its use in bioremediation efforts.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the benzene ring influence its electronic properties, affecting its reactivity and binding affinity. The compound can participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

-

2-Ethoxy-3-methylaniline:

- Similar structure but with different substitution pattern.

- Different reactivity and applications due to positional isomerism.

-

3-Methoxy-2-methylaniline:

- Methoxy group instead of ethoxy group.

- Different electronic properties and reactivity.

-

3-Ethoxy-4-methylaniline:

- Methyl group at the fourth position.

- Different steric and electronic effects.

Uniqueness:

3-Ethoxy-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, making it suitable for specific applications in organic synthesis and materials science.

Biological Activity

3-Ethoxy-2-methylaniline, a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethoxy group and a methyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 149.21 g/mol. The presence of these substituents influences its solubility and reactivity, making it a candidate for various biological evaluations.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In studies evaluating its effects on cell viability, it was observed that the compound induces cell death through mechanisms such as apoptosis and necrosis.

- Cell Viability Assays : In vitro assays demonstrated that treatment with this compound at concentrations ranging from 1 to 10 μM resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be approximately 5 μM for MCF-7 cells.

The biological activity of this compound is believed to involve several pathways:

- Induction of Apoptosis : Flow cytometry analysis showed an increase in the sub-G1 population, indicating apoptosis induction.

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in treated cells, suggesting interference with the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS were detected in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various aniline derivatives, including this compound. Results indicated that this compound exhibited superior cytotoxicity compared to other derivatives, supporting its potential as an anticancer agent .

- Mechanistic Insights : Another research article focused on the mechanistic aspects of its action, revealing that this compound activates caspase pathways associated with apoptosis, reinforcing its role as a pro-apoptotic agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 5 | Apoptosis induction | |

| PC-3 | 6 | G2/M phase arrest | |

| HeLa | 4 | ROS generation |

Safety Profile

While exploring the biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound may cause skin irritation upon contact and should be handled with care in laboratory settings . Further toxicological evaluations are warranted to establish its safety profile comprehensively.

Properties

IUPAC Name |

3-ethoxy-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTKEOVIVQLVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548035 | |

| Record name | 3-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111185-04-7 | |

| Record name | 3-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.